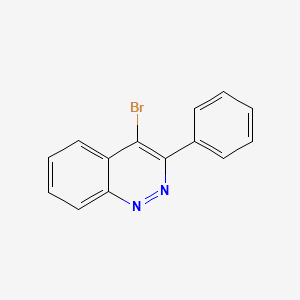

4-Bromo-3-phenylcinnoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-phenylcinnoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2/c15-13-11-8-4-5-9-12(11)16-17-14(13)10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALJXXVPTBWIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423469 | |

| Record name | 4-bromo-3-phenylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157868-96-7 | |

| Record name | 4-bromo-3-phenylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Phenylcinnoline

Foundational Approaches to Cinnoline (B1195905) Nucleus Construction

The construction of the core cinnoline ring system is a prerequisite for the synthesis of 4-bromo-3-phenylcinnoline. Over the years, various methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

Historical Development of Cyclization Reactions (e.g., Richter and Related Methods)

The genesis of cinnoline synthesis can be traced back to the 19th century with the pioneering work of Victor von Richter. The Richter cinnoline synthesis, first reported in 1883, involves the diazotization of o-aminophenylpropionic acid followed by intramolecular cyclization of the resulting diazonium salt. innovativejournal.in This reaction initially yielded a cinnoline derivative. thepharmajournal.com Another classical approach is the Widman-Stoermer synthesis. innovativejournal.in

A significant historical method for producing 4-hydroxycinnolines is the Borsche–Herbert cyclization. This reaction involves the diazotization of o-aminoacetophenones and subsequent cyclization of the formed arenediazonium salt. innovativejournal.in The Neber-Bossel method provides a route to 3-hydroxycinnolines through the diazotization of (2-aminophenyl)hydroxyacetates, reduction of the diazonium salt, and subsequent cyclization of the hydrazine (B178648) intermediate. innovativejournal.in

The Richter reaction itself has been subject to further investigation and refinement. Studies have explored the thermal cyclization of 2-alkynylbenzenediazonium salts, which traditionally leads to 4-hydroxycinnolines. researchgate.net A deeper understanding of the reaction mechanism has suggested a potential pathway involving the intermediate formation of 4-chlorocinnolines, which then hydrolyze to the corresponding 4-hydroxy derivatives. researchgate.net This insight has enabled the synthesis of various 4-halocinnolines, including 4-bromo and 4-chloro derivatives, by modifying the reaction conditions. researchgate.net For instance, the Richter cyclization of o-(1,3-butadiynyl)phenyltriazene has been utilized to produce 3-alkynyl-4-bromocinnoline. spbu.ruacs.org

Contemporary Strategies for Cinnoline Ring Formation

Modern synthetic chemistry has introduced a variety of advanced strategies for constructing the cinnoline ring, often employing transition-metal catalysis to achieve higher efficiency and broader substrate scope. These methods typically start from precursors like N-phenylhydrazones or N-phenylazo compounds. nih.govrsc.org

Key contemporary approaches include:

Rhodium-catalyzed C–H activation: This strategy facilitates the annulation of azo and diazo compounds through a tandem C–H activation and C–N bond formation. nih.govrsc.org

Palladium-catalyzed annulation: This method provides another avenue for the cyclization of appropriate precursors. nih.govrsc.org

Copper-catalyzed C–H functionalization/cyclization: Copper catalysts have been effectively used in aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones and in cascade cyclizations to achieve regioselective synthesis of functionalized cinnolines. nih.govrsc.org

More recently, a novel transition-metal-free intramolecular redox cyclization reaction has been developed. This method utilizes the reaction of 2-nitrobenzyl alcohol and benzylamine (B48309) to efficiently synthesize cinnoline derivatives. nih.govrsc.orgrsc.org The mechanism involves an intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation, isomerization, cyclization, and aromatization to yield the final cinnoline product. nih.govrsc.org

Directed Synthesis of this compound

The specific synthesis of this compound requires a strategic approach that combines the formation of the cinnoline core with the precise introduction of the phenyl and bromo substituents at the 3- and 4-positions, respectively.

Design and Synthesis of Precursor Molecules

The synthesis of this compound often begins with the construction of a suitable precursor that already contains the phenyl group at the desired position. A common strategy involves the use of 2-amino-α-phenylacetophenone or a related derivative.

One documented pathway involves the synthesis of 3-phenylcinnoline (B82849) as an intermediate. This can be achieved through various cyclization methods. Subsequently, the bromination of 3-phenylcinnoline would lead to the target molecule.

Another approach involves the use of precursors that can be cyclized to directly form the 4-halocinnoline ring system, which can then be further functionalized. For example, the synthesis of 4-chloro-3-phenylcinnoline has been achieved via a Suzuki coupling reaction between a suitable halogenated cinnoline and phenylboronic acid. While this produces the chloro-analogue, it highlights a viable strategy for introducing the phenyl group.

A key precursor for introducing the bromine at the 4-position is often a 4-hydroxycinnoline derivative, which can be converted to the 4-bromocinnoline.

Strategies for Regioselective Bromination

The introduction of a bromine atom at the C-4 position of the 3-phenylcinnoline ring requires careful control of the reaction conditions to ensure high regioselectivity. The presence of the phenyl group at C-3 and the nitrogen atoms in the heterocyclic ring influences the electron density and reactivity of the various positions.

Several brominating agents and conditions can be employed for the regioselective bromination of aromatic and heteroaromatic compounds. These include:

N-Bromosuccinimide (NBS): Often used in the presence of a radical initiator or under photochemical conditions for allylic or benzylic bromination, NBS can also be used for the bromination of electron-rich aromatic rings. The regioselectivity can be influenced by the solvent and other additives.

Elemental Bromine (Br₂): This is a classical brominating agent, often used with a Lewis acid catalyst to enhance its electrophilicity for aromatic substitution.

N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) and Poly(N-bromobenzene-1,3-disulfonylamide) (PBBS): These reagents have been shown to be effective for the mild and regioselective para-bromination of various aromatic compounds. organic-chemistry.org

Bromodimethylsulfonium bromide: This reagent is another option for electrophilic aromatic bromination. mdpi.com

Pyridinium tribromide: This reagent has been used for the regioselective bromination of naphthalenic systems. researchgate.net

The choice of brominating agent and reaction conditions is critical to direct the bromine to the desired C-4 position and avoid substitution on the phenyl ring or other positions of the cinnoline core. The electronic nature of the substituents on the cinnoline ring plays a significant role in directing the electrophilic attack. mdpi.com

Optimized Reaction Pathways and Process Efficiencies

Table 1: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Factors to Consider | Desired Outcome |

| Starting Materials | Purity, availability, and cost of precursors. | High-quality, cost-effective starting materials. |

| Solvent | Polarity, boiling point, and ability to dissolve reactants and intermediates. | Enhanced reaction rates and selectivity. |

| Temperature | Reaction kinetics and stability of intermediates and products. | Optimal reaction rate without decomposition. |

| Catalyst | Type, loading, and activity of the catalyst (if applicable). | High turnover number and selectivity. |

| Reaction Time | Conversion of starting materials and formation of byproducts. | Complete conversion with minimal side reactions. |

| Work-up and Purification | Extraction, crystallization, and chromatography techniques. | High purity of the final product. |

Machine learning algorithms and high-throughput experimentation platforms are increasingly being used to accelerate the optimization of reaction conditions. beilstein-journals.org By systematically varying parameters and analyzing the outcomes, more efficient and robust synthetic protocols can be developed. aps.org

A potential optimized pathway could involve a multi-step synthesis beginning with a readily available precursor. For instance, a Suzuki cross-coupling reaction could be employed to introduce the phenyl group onto a pre-brominated cinnoline core, or a bromination step could be performed on a pre-formed 3-phenylcinnoline. The choice of the specific sequence of reactions would depend on the relative efficiencies and selectivities of each step.

Advances in Chemo-, Regio-, and Stereoselective Synthesis of Substituted Cinnolines

The synthesis of specifically substituted cinnolines, such as this compound, is critically dependent on methodologies that can control reaction outcomes with high precision. Advances in chemo-, regio-, and stereoselectivity have transformed the approaches available to chemists, moving beyond classical cyclization methods to more sophisticated and direct functionalization strategies.

Regioselectivity is arguably the most critical factor in constructing the this compound core. Traditional methods like the Widman-Stoermer and Borsche syntheses rely on the intramolecular cyclization of diazonium salts derived from specific precursors, such as o-amino-styrenes or o-amino-aryl ketones. While effective, the regiochemical outcome is predetermined by the structure of the starting material, offering limited flexibility.

Modern synthetic chemistry has introduced powerful alternatives, particularly through transition-metal catalysis. Palladium-catalyzed C-H activation and functionalization reactions have emerged as a cornerstone for the regioselective synthesis of heterocycles. For instance, a strategy could involve the direct C-H arylation of a pre-formed cinnoline core. However, achieving selectivity for the C3 position over other available C-H bonds (e.g., C5-C8) can be challenging and often requires directing groups. A more convergent and highly regioselective approach involves the palladium-catalyzed annulation of appropriately substituted precursors. For example, the cyclization of 2-(phenylethynyl)benzenediazonium salts, generated in situ, can lead directly to the 3-phenylcinnoline scaffold with unambiguous regiocontrol, as the positions of the substituents are defined by the alkyne precursor.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the context of synthesizing this compound, a key step is the selective bromination at the C4 position without affecting the phenyl ring or other positions on the cinnoline nucleus. The C4 position of the cinnoline ring is electronically distinct, often behaving like an enamine-type nitrogen-adjacent carbon, making it susceptible to electrophilic attack. This inherent reactivity can be exploited for selective bromination using reagents like N-bromosuccinimide (NBS), which is milder and more selective than elemental bromine, thus preserving other potentially reactive sites.

Stereoselectivity , while not directly relevant to the planar, achiral structure of this compound itself, is a crucial consideration in the broader class of substituted cinnolines. For example, if the phenyl group at C3 were to be heavily substituted at its ortho positions, restricted rotation around the C3-C(phenyl) bond could lead to atropisomerism, creating stable, non-superimposable stereoisomers. Synthetic methods that can control the formation of a specific atropisomer would represent a significant advance in stereoselective cinnoline synthesis.

The following table compares classical and modern approaches in terms of their regioselective control for synthesizing a 3-phenylcinnoline precursor.

| Parameter | Classical Method (e.g., Borsche-Type Synthesis) | Modern Method (e.g., Pd-Catalyzed Annulation) |

|---|---|---|

| Starting Materials | 2-Amino-benzophenone derivatives | 2-Iodoanilines and Phenylacetylene |

| Key Transformation | Diazotization followed by intramolecular cyclization | Domino Sonogashira coupling / diazotization / cyclization |

| Regiocontrol | High; determined by precursor structure | Excellent; unambiguously defined by coupling partners |

| Flexibility | Limited; requires synthesis of a specific ketone precursor for each analogue | High; allows for diverse combinations of anilines and alkynes |

| Reaction Conditions | Often requires strong acids (e.g., H₂SO₄) and low temperatures for diazotization | Requires a palladium catalyst and specific ligands; often milder conditions |

Sustainable and Scalable Synthetic Protocols for this compound

Moving a synthetic route from laboratory discovery to large-scale production necessitates a focus on sustainability and scalability. These principles prioritize safety, efficiency, cost-effectiveness, and minimal environmental impact. For this compound, developing such a protocol involves optimizing each synthetic step, from the choice of reagents and solvents to the mode of operation.

A plausible and scalable synthesis of this compound can be envisioned in two primary stages: (1) formation of the 3-phenylcinnoline core and (2) regioselective bromination at the C4 position.

Stage 1: Synthesis of 3-Phenylcinnoline A robust route begins with the cyclization of a suitable precursor. While classical methods are well-established, a modern, scalable approach might adapt the Borsche synthesis for continuous flow processing. The key step, diazotization of a 2-aminoaryl precursor, involves the formation of a diazonium salt, which can be unstable and hazardous in large batch quantities. Performing this reaction in a continuous flow reactor significantly enhances safety by minimizing the volume of the hazardous intermediate present at any given time. The subsequent intramolecular cyclization can also be performed in-line, potentially aided by thermal or photochemical activation in the flow system, leading to the formation of 3-phenylcinnolin-4-ol or a related intermediate. Conversion to 3-phenylcinnoline can then be achieved via deoxygenation, for example, by converting the 4-hydroxyl to a 4-chloro group with phosphorus oxychloride (POCl₃) followed by reductive dehalogenation.

Stage 2: Regioselective C4-Bromination The final step is the selective introduction of bromine at the C4 position of the 3-phenylcinnoline core. For a sustainable and scalable process, the ideal brominating agent is one that is solid, easy to handle, and highly selective, making N-bromosuccinimide (NBS) a superior choice to hazardous and difficult-to-measure liquid bromine (Br₂). The reaction can be performed in greener solvents, such as acetic acid or acetonitrile, which are preferable to chlorinated solvents like chloroform (B151607) or dichloromethane. Microwave-assisted synthesis could be employed to dramatically reduce reaction times and energy consumption compared to conventional heating. Purification of the final product, this compound, is critical for scalability. As a crystalline solid, it is amenable to purification by recrystallization, a technique that is far more scalable and environmentally friendly than preparative column chromatography, which consumes large volumes of solvent.

The table below contrasts a hypothetical classical batch synthesis with a modern, sustainable, and scalable protocol.

| Process Parameter | Classical Batch Protocol | Sustainable/Scalable Protocol |

|---|---|---|

| Reaction Mode | Large-volume batch reactor | Continuous flow reactor for hazardous steps (e.g., diazotization) |

| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent Choice | Often chlorinated solvents (e.g., CHCl₃, CCl₄) | Greener solvents (e.g., Acetic Acid, Acetonitrile) or solvent-free conditions |

| Energy Input | Prolonged heating with conventional oil bath | Microwave irradiation or optimized thermal control in flow |

| Safety Profile | Higher risk due to accumulation of unstable intermediates and use of hazardous reagents | Enhanced safety by minimizing intermediate volume and using safer reagents |

| Purification Method | Often requires large-scale column chromatography | Designed for purification by crystallization |

| Overall Efficiency | Lower throughput, higher waste generation | Higher throughput, improved atom economy, lower waste |

By integrating principles of flow chemistry, choosing safer reagents, and designing for non-chromatographic purification, the synthesis of this compound can be made significantly more sustainable and suitable for large-scale production.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Phenylcinnoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the exact placement of atoms and their connectivity within 4-bromo-3-phenylcinnoline can be established.

Unambiguous Proton and Carbon-13 Assignments (¹H and ¹³C NMR)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the aromatic protons on the cinnoline (B1195905) and phenyl rings would exhibit distinct chemical shifts, typically in the range of δ 7.0–8.5 ppm. rsc.org The multiplicity of these signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons, revealing their relative positions.

The ¹³C NMR spectrum complements the proton data by providing insights into the carbon skeleton. The carbon atoms in the aromatic rings will show signals in the downfield region of the spectrum, typically between δ 110 and 160 ppm. mdpi.com The carbon atom attached to the bromine (ipso-carbon) is influenced by the "heavy atom effect," which can cause a shift that is different from what would be expected based on electronegativity alone. stackexchange.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.0 - 8.0 | 125 - 140 |

| Cinnoline-H | 7.5 - 8.5 | 115 - 155 |

| C-Br | - | ~115 - 125 |

| C-N | - | ~140 - 160 |

| Quaternary C | - | ~120 - 150 |

| Note: These are general predicted ranges and actual values can vary based on the solvent and specific electronic effects. |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound. rsc.org For this compound (C₁₄H₉BrN₂), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. bldpharm.comchemsynthesis.comhilarispublisher.comnih.gov

The presence of bromine is readily identified in the mass spectrum due to its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a clear indicator of a monobrominated compound. arizona.edulibretexts.org

Electron ionization (EI) mass spectrometry often causes the molecule to fragment in a predictable manner. The study of these fragmentation patterns can provide further structural information. Common fragmentation pathways for aromatic and halogenated compounds include the loss of the halogen atom (Br radical) or the loss of HX (HBr). arizona.edulibretexts.orgmiamioh.edu

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [C₁₄H₉⁷⁹BrN₂]⁺ | Molecular Ion (M⁺) | ~284 |

| [C₁₄H₉⁸¹BrN₂]⁺ | Molecular Ion (M+2)⁺ | ~286 |

| [C₁₄H₉N₂]⁺ | Loss of Br radical | ~205 |

| [C₁₄H₈BrN]⁺ | Loss of N₂ and H | ~267/269 |

| Note: The m/z values are approximate and the relative intensities of fragment ions can vary. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a "fingerprint" of the functional groups present. edinst.comrenishaw.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the IR spectrum would show characteristic absorption bands for:

Aromatic C-H stretching: typically above 3000 cm⁻¹

C=C and C=N stretching within the aromatic rings: in the 1400-1600 cm⁻¹ region.

C-Br stretching: usually found in the lower frequency region of the spectrum (fingerprint region), often below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. edinst.com It is particularly sensitive to non-polar bonds and can be a powerful tool for studying the skeletal vibrations of the aromatic rings in this compound. beilstein-journals.org The C-Br bond would also have a characteristic Raman signal.

Table 3: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 | 1400 - 1600 |

| C-Br | Stretching | 500 - 700 | 200 - 400 |

| Note: These are general ranges and the exact frequencies can be influenced by the overall molecular structure. |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu Aromatic compounds like this compound are expected to show strong absorptions in the UV region, typically between 200-400 nm, due to π → π* transitions within the conjugated system. The presence of the bromine atom and the specific arrangement of the rings will influence the exact position and intensity of these absorption bands. up.ac.za

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. If this compound is fluorescent, its emission spectrum would be red-shifted (at a longer wavelength) compared to its absorption spectrum. The fluorescence properties, including the quantum yield and lifetime, would provide further information about the excited state of the molecule.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. ucibio.ptrigaku.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net

A successful X-ray crystallographic analysis of this compound would yield a wealth of information, including:

Unambiguous confirmation of the molecular structure. nih.gov

Precise bond lengths and angles.

The planarity of the aromatic rings.

The dihedral angle between the phenyl group and the cinnoline ring system.

Information about intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding. esrf.fr

This detailed structural data is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Phenylcinnoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular properties at the electronic level. These methods are broadly categorized into ab initio and density functional theory approaches.

Density Functional Theory (DFT) has become a popular and accurate method for quantum chemical calculations, particularly for organic molecules. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31+G(d) to optimize the molecular geometry and analyze its electronic properties. nih.govnih.gov Geometry optimization determines the lowest energy arrangement of atoms, providing a stable 3D structure of the molecule.

Following optimization, Frontier Molecular Orbital (FMO) analysis is crucial for understanding chemical reactivity. wikipedia.orgnih.gov The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

For 4-bromo-3-phenylcinnoline, the HOMO would likely be distributed over the electron-rich phenyl and cinnoline (B1195905) rings, while the LUMO might be centered on the cinnoline core, particularly the N=N moiety. The interaction and energy gap between these orbitals govern the molecule's behavior in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated via DFT) Note: The following data is representative for a molecule of this type and serves as an illustrative example.

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

While DFT is a workhorse, advanced ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy for specific properties, albeit at a greater computational cost. These methods are particularly useful for calculating precise energetic details and for simulating spectroscopic properties like UV-Vis, IR, and NMR spectra. For instance, studies on related cinnoline derivatives have utilized the ab initio/HF/6-311G(d,p) level of theory to investigate their properties. ajchem-a.com Such calculations can predict excitation energies and oscillator strengths, which correlate with the absorption peaks observed in experimental UV-Vis spectroscopy, providing a deeper understanding of the electronic transitions within the molecule.

Molecular Electrostatic Potential (MESP) Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map is plotted onto the total electron density surface, with colors indicating the electrostatic potential.

Red regions denote areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions would be expected around the two nitrogen atoms of the cinnoline ring due to their high electronegativity and lone pairs of electrons.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These would likely be found around the hydrogen atoms.

Green regions indicate neutral or non-polar areas of the molecule.

This visual representation of charge distribution provides a clear and intuitive guide to the molecule's reactivity, highlighting the specific atoms that are likely to participate in chemical bonding.

Reactivity Descriptors and Conceptual DFT Analysis

Conceptual DFT provides a framework for quantifying the reactivity of a chemical system using various descriptors derived from the electron density. These descriptors offer a quantitative measure of a molecule's stability and its propensity to react.

Within the framework of DFT, the energies of the frontier orbitals can be used to approximate key reactivity parameters through Koopmans' theorem:

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated by the negative of the HOMO energy (I ≈ -EHOMO). A lower ionization potential indicates that the molecule is a better electron donor.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated by the negative of the LUMO energy (A ≈ -ELUMO). A higher electron affinity suggests the molecule is a better electron acceptor.

Global Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability and low reactivity.

Global Softness (S): The reciprocal of global hardness (S = 1 / η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = (I + A)2 / (8η). A high electrophilicity index indicates a strong electrophile.

These descriptors collectively provide a comprehensive theoretical profile of the reactivity of this compound.

Table 2: Illustrative Conceptual DFT Reactivity Descriptors for this compound Note: The following data is representative for a molecule of this type and serves as an illustrative example based on the FMO energies in Table 1.

| Reactivity Descriptor | Value (eV) | Formula |

| Ionization Potential (I) | 6.25 | I ≈ -EHOMO |

| Electron Affinity (A) | 1.80 | A ≈ -ELUMO |

| Global Hardness (η) | 2.225 | η = (I - A) / 2 |

| Global Softness (S) | 0.449 | S = 1 / η |

| Electrophilicity Index (ω) | 3.62 | ω = (I + A)2 / (8η) |

Reaction Mechanism Studies through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. rsc.orgnih.gov For a molecule like this compound, computational studies can predict the most probable pathways for various reactions, such as nucleophilic and electrophilic substitutions, by mapping the potential energy surface and identifying transition states.

The investigation of reaction mechanisms for complex heterocyclic systems often involves the use of computational methods to model the interaction between reactants and to calculate the energy barriers associated with different reaction pathways. dcu.iersc.org For instance, in the study of cycloaddition reactions, computational analysis can rationalize the observed regio- and diastereoselectivity by evaluating the energies of different transition state structures. acs.org A similar approach could be applied to understand the reactivity of the cinnoline ring in this compound.

Theoretical calculations can provide insights into the stability of intermediates and the activation energies for their formation and subsequent transformation. For example, the effect of substituents on the reactivity of a heterocyclic core can be systematically studied. In the case of this compound, the electron-withdrawing nature of the bromine atom and the steric and electronic effects of the phenyl group are expected to influence the reactivity of the cinnoline nucleus.

Table 1: Hypothetical Activation Energies for a Postulated Reaction of this compound Calculated Using DFT

| Postulated Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution at C4 | TS1 | 25.3 |

| Electrophilic Attack at N1 | TS2 | 18.7 |

| Electrophilic Attack at N2 | TS3 | 20.1 |

| Palladium-Catalyzed Cross-Coupling at C4 | TS4 | 22.5 |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of results obtained from computational studies.

The data presented in Table 1 illustrates how computational chemistry can be used to compare the feasibility of different reaction pathways. By calculating the activation energies, researchers can predict which reactions are more likely to occur under specific conditions.

Solvent Effects on Electronic Structure and Reactivity Parameters

The surrounding solvent medium can significantly impact the electronic structure and, consequently, the reactivity of a molecule. acs.orgnih.gov Computational methods, such as the Polarizable Continuum Model (PCM), are frequently employed to simulate the effect of different solvents on molecular properties. nih.gov These studies are crucial for understanding how a molecule like this compound would behave in various reaction environments.

The electronic absorption spectra of aromatic compounds are known to be influenced by the solvent polarity and its ability to form hydrogen bonds. researchgate.netmdpi.com For this compound, a solvatochromic study would likely reveal shifts in its absorption maxima in different solvents, indicating changes in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical calculations can quantify the changes in various reactivity descriptors in different solvents. These descriptors, derived from the energies of the frontier molecular orbitals, include chemical potential, hardness, softness, and the electrophilicity index. rsc.org The variation of these parameters with solvent polarity provides insights into how the solvent modulates the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net

Table 2: Hypothetical Calculated Reactivity Parameters of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 2.85 | -6.21 | -1.89 | 4.32 |

| Toluene | 2.38 | 2.98 | -6.25 | -1.95 | 4.30 |

| Dichloromethane | 8.93 | 3.25 | -6.32 | -2.05 | 4.27 |

| Acetonitrile | 37.5 | 3.51 | -6.40 | -2.15 | 4.25 |

| Water | 80.1 | 3.88 | -6.48 | -2.23 | 4.25 |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of results obtained from computational studies.

As suggested by the hypothetical data in Table 2, an increase in solvent polarity is expected to lead to a stabilization of both the HOMO and LUMO energy levels, with a potential decrease in the HOMO-LUMO gap. This would indicate an increased reactivity in more polar solvents. The calculated dipole moment is also expected to increase with solvent polarity, reflecting a greater polarization of the molecule's electron density.

Chemical Reactivity and Transformative Chemistry of 4 Bromo 3 Phenylcinnoline

Reactivity Profiling of the Cinnoline (B1195905) Core

The cinnoline ring system, a diazine, is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. ijper.orgpnrjournal.com The presence of two adjacent nitrogen atoms in the heterocyclic ring significantly influences its electronic properties and reactivity. pnrjournal.com These nitrogen atoms render the ring electron-deficient, which generally makes the carbocyclic ring less susceptible to electrophilic attack compared to benzene. pnrjournal.comthepharmajournal.com Conversely, this electron deficiency activates the heterocyclic part of the molecule towards nucleophilic attack. quimicaorganica.org

Halogenated cinnolines, in particular, are valuable precursors for a variety of derivatives. thepharmajournal.comnih.gov The reactivity of the cinnoline core is also demonstrated in its ability to undergo reduction and oxidation reactions, which can alter its electronic properties and lead to different classes of compounds. For instance, catalytic reduction of chlorocinnolines has been shown to result in the formation of 4,4'-bicinnolinyl.

Functional Group Transformations of the Bromo-Substituent

The bromine atom at the 4-position of 4-bromo-3-phenylcinnoline is a key functional group that allows for a wide range of chemical transformations. Its reactivity is central to the synthetic utility of this compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromo-substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction utilizes a palladium catalyst to form a carbon-carbon bond between an organohalide and an organoboron compound. nih.govrsc.org this compound can react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding 4-substituted-3-phenylcinnolines. nih.govresearchgate.netnih.gov This reaction is highly versatile due to its mild conditions and tolerance of a wide range of functional groups. nih.govrsc.org The general scheme for the Suzuki coupling of an aryl bromide is shown below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Aryl Bromide | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Biphenyl Derivative |

| 4-Bromoanisole | Phenylboronic Acid | Pd-bpydc-Nd | Various | 4-Methoxybiphenyl |

| ortho-Bromoanilines | Various Boronic Esters | CataXCium A Pd G3 | K₂CO₃ | Ortho-substituted Anilines |

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the introduction of alkyne moieties at the 4-position of the cinnoline ring. The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield a 4-alkynyl-3-phenylcinnoline derivative. These reactions are typically carried out under mild conditions, such as at room temperature. wikipedia.orgyoutube.com

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce vinyl groups at the 4-position of the cinnoline ring. The reaction typically proceeds with excellent trans selectivity. organic-chemistry.org The general catalytic cycle involves oxidative addition, migratory insertion, β-hydride elimination, and regeneration of the catalyst. libretexts.org

Nucleophilic Displacement and Substitution Reactions

The bromine atom at the C4 position of the cinnoline ring is susceptible to nucleophilic displacement by various nucleophiles. wikipedia.org This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the cinnoline core. quimicaorganica.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the bromide, leading to the formation of diverse 4-substituted-3-phenylcinnoline derivatives. For instance, reaction with amines would yield 4-amino-3-phenylcinnolines, which are of interest in medicinal chemistry. nih.gov The mechanism of nucleophilic aromatic substitution typically proceeds through an addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Formation of Organometallic Intermediates

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, forming an organometallic intermediate. These intermediates are highly valuable in synthesis as they can react with a variety of electrophiles. A common method to form such an intermediate is through metal-halogen exchange, for example, by reacting the bromo-compound with an organolithium reagent like n-butyllithium or with magnesium metal to form a Grignard reagent. The resulting organometallic species can then be used in subsequent reactions, such as cross-coupling with other electrophiles. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group at the 3-position of the cinnoline ring can also undergo chemical modifications.

Electrophilic Aromatic Substitution: The phenyl ring, being an aromatic system, is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.comlibretexts.org The directing effect of the cinnoline substituent on the phenyl ring will influence the position of the incoming electrophile. The cinnoline ring is generally considered an electron-withdrawing group, which would direct incoming electrophiles to the meta-position of the phenyl ring. vaia.comvaia.comchegg.com However, the specific reaction conditions and the nature of the electrophile can also play a role in the regioselectivity.

Nucleophilic Aromatic Substitution: While less common for a simple phenyl ring, if the phenyl group is further substituted with strong electron-withdrawing groups, it can become susceptible to nucleophilic aromatic substitution. libretexts.orgkhanacademy.org For example, if a nitro group were introduced onto the phenyl ring, it could activate the ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group. libretexts.org

Modifications at the Cinnoline Nitrogen Atoms

The nitrogen atoms of the cinnoline ring possess lone pairs of electrons and can therefore act as nucleophiles or bases. mdpi.comnih.gov They can be alkylated or acylated, and they can also be oxidized to form N-oxides. The formation of benzo[c]cinnolinium salts through protonation or alkylation is a known transformation. mdpi.com These modifications can significantly alter the electronic properties and reactivity of the entire molecule, providing another avenue for derivatization and the synthesis of novel compounds. clockss.org

Advanced Applications of 4 Bromo 3 Phenylcinnoline As a Versatile Chemical Synthon

Strategic Building Block in Complex Organic Synthesis

4-Bromo-3-phenylcinnoline serves as a valuable strategic building block for the assembly of complex organic molecules, particularly polycyclic and highly substituted heterocyclic systems. The inherent reactivity of the carbon-bromine (C-Br) bond, especially in palladium-catalyzed cross-coupling reactions, allows for the programmed introduction of new carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.org This approach is fundamental in diversity-oriented synthesis, where complex and structurally diverse small molecules are generated from a common core.

The utility of bromo-substituted heterocycles is well-documented in the synthesis of natural products and medicinally relevant scaffolds. nih.gov For instance, bromo-substituted isoquinolines and naphthalenes are key intermediates that enable the construction of intricate molecular frameworks through sequential, site-selective functionalization. nih.govresearchgate.net Similarly, the this compound scaffold allows chemists to introduce a wide array of substituents at the C-4 position, leveraging the stability of the existing phenyl-substituted cinnoline (B1195905) core. This method is often more efficient than constructing a similarly substituted molecule from simpler, non-cyclic precursors, a process that could require more steps and offer less control over the final structure. The functionalized thiophene (B33073) derivative, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, is another example of a bromo-substituted heterocycle that serves as a versatile building block for further derivatization. researchgate.netmdpi.com

Precursor for Structurally Diverse Cinnoline Derivatives

The true versatility of this compound is most evident in its role as a precursor to a wide array of cinnoline derivatives. The C-4 bromine atom is a reactive handle for numerous palladium-catalyzed cross-coupling reactions, which are among the most powerful bond-forming tools in modern organic synthesis. nobelprize.orgillinois.edu These reactions allow for the creation of new C-C and C-N bonds under relatively mild conditions, tolerating a broad range of functional groups. nobelprize.org

Key transformations starting from this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-cinnoline with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. researchgate.netlibretexts.orgresearchgate.net This method is exceptionally powerful for synthesizing biaryl compounds or for introducing alkyl, alkenyl, or alkynyl substituents, thereby creating derivatives such as 4-aryl-3-phenylcinnolines. researchgate.netnih.govrsc.org

Sonogashira Coupling: By reacting this compound with a terminal alkyne, the Sonogashira coupling introduces an alkynyl moiety at the C-4 position. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is crucial for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry. nih.govresearchgate.net The resulting 4-alkynyl-3-phenylcinnolines can undergo further transformations, making them valuable intermediates themselves.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromo-cinnoline with a primary or secondary amine. wikipedia.orglibretexts.org It provides a direct route to 4-amino-3-phenylcinnoline derivatives, which are important scaffolds in medicinal chemistry. kit.edursc.orgorganic-chemistry.org

| Reaction Name | Coupling Partner | Bond Formed | Resulting Derivative Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C(sp²)–C(sp²), C(sp²)–C(sp³) | 4-Aryl/Alkyl-3-phenylcinnolines |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C(sp²)–C(sp) | 4-Alkynyl-3-phenylcinnolines |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C(sp²)–N | 4-Amino-3-phenylcinnolines |

Contributions to Materials Science and Functional Materials Development

The cinnoline ring system, particularly when incorporated into larger conjugated structures, holds significant potential for applications in materials science. The ability to systematically modify the this compound core through cross-coupling reactions allows for the fine-tuning of electronic and photophysical properties, which is a cornerstone of functional material design.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are the foundation of organic electronics. The synthesis of these materials often relies on the polymerization of functionalized aromatic building blocks (monomers) via cross-coupling reactions. This compound, with its reactive C-Br bond, is a potential monomer for such polymerizations.

For example, a Suzuki polymerization could, in principle, be used to copolymerize a diboronic ester derivative of this compound with another di-halogenated aromatic compound. This would create a polymer chain incorporating the electron-deficient cinnoline unit. The inclusion of such nitrogen-containing heterocycles into a polymer backbone can significantly influence the material's electronic properties, such as its electron affinity and charge transport characteristics, which are critical for applications in transistors and solar cells. While specific reports on polymers derived from this exact cinnoline are limited, the strategy is well-established for other heterocyclic systems like thiophenes. researchgate.net

The development of materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), relies on molecules that can efficiently emit light upon electrical excitation. Aromatic and heterocyclic compounds with extended π-conjugation often exhibit useful fluorescent or phosphorescent properties. Quinoline-based materials, which are structurally related to cinnolines, have been successfully investigated and used as emitters and electron-transporting materials in OLEDs. researchgate.netuconn.edu Some quinoline (B57606) derivatives have been developed as highly efficient Thermally Activated Delayed Fluorescence (TADF) emitters, a key technology for next-generation OLEDs. rsc.org

Derivatives of this compound are promising candidates for such applications. The core structure is inherently fluorescent, and its properties can be systematically tuned. For example, Sonogashira or Suzuki coupling reactions can be used to attach other aromatic groups, extending the π-conjugated system and shifting the emission wavelength. nih.govmdpi.com This tunability could allow for the design of new emitters spanning the visible spectrum. Furthermore, the nitrogen atoms in the cinnoline ring can coordinate to metal ions, suggesting potential applications in chemosensors, where a change in fluorescence upon binding to a specific analyte is used for detection.

Development of Chemical Probes and Investigative Tools in Chemical Biology

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function within a living system. Fluorescent probes are a particularly powerful class of these tools, as they allow for the visualization of biological processes using fluorescence microscopy.

The development of a fluorescent probe typically involves linking a fluorophore (the light-emitting part of the molecule) to a targeting moiety (a group that specifically binds to the biological target). The 3-phenylcinnoline (B82849) core can act as a fluorophore. Its inherent fluorescence and the synthetic accessibility provided by the C-4 bromine atom make this compound an attractive starting point for creating libraries of potential chemical probes. nih.gov

For instance, a biomolecule-targeting ligand could be attached at the C-4 position via a Suzuki or Buchwald-Hartwig reaction. If the fluorescence properties of the cinnoline core change upon the probe binding to its target, it can be used to report on the presence or activity of that target in cells. While research on cinnoline-based probes is an emerging area, the principles have been successfully applied to other nitrogen-containing heterocycles like isoquinolines to create new fluorescent tools for biological research. nih.gov The synthetic versatility of this compound provides a clear pathway for applying this strategy to create novel investigative tools for chemical biology.

Future Perspectives and Emerging Research Trajectories

Innovations in Synthetic Methodologies for Halogenated Cinnolines

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of substituted heterocycles. acs.org One promising avenue for the synthesis of 4-bromo-3-phenylcinnoline and its analogues is the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes, which allows for the construction of the 3,4-disubstituted cinnoline (B1195905) core in moderate to good yields. acs.org This methodology is compatible with a variety of functional groups, offering a versatile route to a diverse library of cinnoline derivatives.

Another significant area of innovation is the use of C-H activation strategies. acs.orgresearchgate.netrsc.orgmdpi.com These methods offer a more atom-economical approach by directly functionalizing carbon-hydrogen bonds, thus avoiding the need for pre-functionalized starting materials. mdpi.com For instance, rhodium-catalyzed C-H/N-H functionalization has been successfully employed to construct fused cinnoline systems. rsc.org The application of similar transition-metal catalyzed C-H activation/annulation reactions could provide a direct and efficient pathway to this compound. researchgate.net

The following table summarizes some modern synthetic approaches that hold promise for the synthesis of halogenated cinnolines:

| Synthetic Methodology | Catalyst/Reagents | Key Features | Potential Application for this compound |

| Palladium-Catalyzed Annulation | Pd catalyst, 2-iodophenyltriazenes, internal alkynes | Good functional group tolerance, formation of 3,4-disubstituted cinnolines. acs.org | A viable route for introducing the phenyl group at the 3-position and a precursor for bromination at the 4-position. |

| C-H Activation/Annulation | Rhodium or Ruthenium catalysts | High atom economy, direct functionalization of C-H bonds, environmentally benign. acs.orgrsc.org | Direct synthesis from readily available starting materials, potentially in fewer steps. |

| Electrophile-Driven Cyclization | Molecular iodine (I2) | Metal-free, mild conditions, regioselective. nih.govorganic-chemistry.org | A potential method for the direct introduction of a halogen at a specific position during the cyclization step. |

Advanced Characterization Techniques for In-Situ Reaction Monitoring

Understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions are crucial for developing robust and efficient synthetic processes. Advanced characterization techniques that allow for in-situ, real-time monitoring of chemical reactions are becoming indispensable tools for chemists. sci-hub.seacs.org

In-situ Fourier Transform Infrared (FTIR) Spectroscopy is a powerful technique for monitoring the progress of reactions in real-time. sci-hub.seyoutube.com By tracking the changes in vibrational frequencies of functional groups, researchers can gain insights into reaction kinetics, mechanisms, and the formation of by-products. sci-hub.se For the synthesis of this compound, in-situ FTIR could be employed to monitor the consumption of starting materials and the formation of the cinnoline ring, particularly in palladium-catalyzed reactions. nih.govrsc.org

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the species present in a reaction mixture over time. acs.orgyoutube.com This technique is invaluable for identifying reaction intermediates and determining reaction pathways. youtube.com The use of benchtop NMR spectrometers is making this technology more accessible for routine reaction monitoring in synthetic labs. osf.io For the synthesis of this compound, in-situ NMR could be used to follow the conversion of reactants to products, quantify yields in real-time, and detect the formation of any isomeric impurities. acs.org

The table below outlines the principles and applications of these advanced characterization techniques:

| Technique | Principle | Application in Cinnoline Synthesis |

| In-Situ FTIR Spectroscopy | Monitors changes in the vibrational frequencies of functional groups in real-time. sci-hub.seyoutube.com | Tracking the disappearance of reactant peaks and the appearance of product peaks to determine reaction kinetics and endpoints. Identifying key intermediates by their characteristic infrared absorptions. |

| In-Situ NMR Spectroscopy | Provides detailed structural information and quantification of all species in a reaction mixture over time. acs.orgyoutube.com | Elucidating reaction mechanisms by observing the formation and decay of intermediates. Optimizing reaction conditions by rapidly assessing the impact of changing parameters on yield and selectivity. |

| In-Situ Raman Spectroscopy | Measures the inelastic scattering of monochromatic light to provide information on vibrational modes. | Complementary to FTIR, particularly for symmetric bonds and for reactions in aqueous media. Can be used to monitor catalyst speciation and the formation of solid products. |

| In-Situ X-ray Diffraction (XRD) | Provides information on the crystalline structure of solid materials during a reaction. nih.gov | Monitoring solid-state reactions, phase transformations, and the formation of crystalline products or intermediates. |

Application of Machine Learning and Artificial Intelligence in Predicting Cinnoline Chemistry

Predicting Reaction Yields and Outcomes: ML models can be trained on large datasets of chemical reactions to predict the yield and major products of a given set of reactants and conditions. arxiv.orgnih.govresearchgate.net For the synthesis of this compound, a predictive model could be developed by curating a dataset of similar heterocyclic syntheses. This would allow for the in-silico screening of various catalysts, solvents, and temperatures to identify the optimal conditions for maximizing the yield and minimizing by-products. arxiv.org

Accelerating Drug Discovery: By predicting the physicochemical and biological properties of virtual compounds, ML models can accelerate the drug discovery process. nih.gov For cinnoline derivatives, which have shown a range of biological activities, these predictive models could be used to design new analogues of this compound with enhanced therapeutic potential. nih.govnih.gov

The following table highlights some of the key applications of ML and AI in the context of cinnoline chemistry:

| Machine Learning Application | Description | Potential Impact on this compound Research |

| Reaction Yield Prediction | Training models on reaction data to predict the outcome of new reactions. arxiv.orgnih.gov | Optimization of the synthesis of this compound by identifying the most promising reaction conditions before performing experiments, saving time and resources. |

| Retrosynthetic Analysis | AI algorithms that propose synthetic routes to a target molecule. digitellinc.com | Discovery of novel, more efficient, and sustainable synthetic pathways to this compound and its derivatives. |

| Property Prediction | Predicting physicochemical and biological properties of molecules. nih.gov | In-silico design of new cinnoline-based compounds with desired properties for applications in materials science or medicine. |

| Automated Synthesis | Integrating ML algorithms with robotic platforms to autonomously perform and optimize chemical reactions. | High-throughput synthesis and screening of a library of this compound analogues to rapidly explore structure-activity relationships. |

Development of Sustainable Chemical Processes for this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with the goal of minimizing environmental impact and improving the safety and efficiency of chemical processes. researchgate.net The future of this compound synthesis will undoubtedly be shaped by these principles.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. sci-hub.senih.govmdpi.comdurham.ac.uk The synthesis of heterocycles in flow reactors has been shown to be a powerful and sustainable approach. nih.govmdpi.com Implementing a flow synthesis for this compound could lead to higher yields, shorter reaction times, and a more controlled and sustainable manufacturing process. sci-hub.se

Atom Economy and Waste Reduction: The design of synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. C-H activation strategies, as mentioned earlier, are a prime example of atom-economical reactions. mdpi.com

The table below summarizes key green chemistry approaches and their potential application to the synthesis of this compound.

| Green Chemistry Approach | Description | Relevance to this compound Synthesis |

| Benign Solvents | Utilizing solvents with low toxicity, environmental persistence, and high recyclability. researchgate.net | Replacing chlorinated solvents with greener alternatives like ethanol, water, or ionic liquids in the synthesis and purification steps. |

| Catalyst Recyclability | Employing heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused. nih.govnih.gov | Developing a robust and recyclable palladium catalyst for the key coupling steps in the synthesis of this compound. |

| Flow Chemistry | Performing reactions in a continuous flow system rather than in a batch reactor. sci-hub.semdpi.comdurham.ac.uk | Enabling safer and more efficient synthesis, especially for reactions that are exothermic or require precise control over reaction parameters. Facilitates scale-up. |

| Energy Efficiency | Using milder reaction conditions and alternative energy sources like microwave or ultrasound irradiation. nih.gov | Reducing the energy consumption of the synthesis by developing room temperature reactions or utilizing energy-efficient heating methods. |

| Renewable Feedstocks | Utilizing starting materials derived from renewable resources. | Exploring synthetic routes that start from bio-based building blocks to improve the overall sustainability of the process. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-3-phenylcinnoline, and how can reaction conditions be optimized?

- Methodology : The primary synthesis involves cyclization of 1-(o-aminophenyl)-2-phenylacetylene (93) using hydrohalic acids (HBr or HCl) and NaNO₂. Key parameters include temperature control (e.g., starting at −15°C, then warming to 28°C) and reaction time (10–15 minutes). Using 47% HBr yields this compound (94, X = Br) with 86% efficiency, while 36% HCl produces the chloro analog (94, X = Cl) at 41% yield. Adjusting acid concentration and stoichiometry can optimize halogen incorporation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Employ spectroscopic techniques such as ¹H/¹³C NMR to verify aromatic proton environments and bromine substitution patterns. Mass spectrometry (HRMS) can confirm molecular weight (e.g., C₁₄H₉BrN₂). Elemental analysis ensures purity. For crystalline samples, single-crystal X-ray diffraction resolves stereochemical details, though no direct crystallographic data is provided in the evidence.

Q. What role does the bromine substituent play in the reactivity of this compound?

- Methodology : Bromine enhances electrophilic substitution reactivity at the 4-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. Comparative studies with chloro analogs (e.g., 4-chloro-3-phenylcinnoline) reveal differences in reaction rates and regioselectivity due to halogen electronegativity and leaving-group ability .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of o-aminophenylacetylenes to cinnolines?

- Methodology : The reaction proceeds via HBr addition to the triple bond of 1-(o-aminophenyl)-2-phenylacetylene, forming a bromoenamine intermediate. Subsequent diazotization with NaNO₂ facilitates cyclization through electrophilic aromatic substitution. Computational studies (e.g., DFT) can model transition states and activation energies to validate the proposed mechanism .

Q. How do substituents on the phenyl ring affect the electronic properties of this compound?

- Methodology : Introduce electron-donating or -withdrawing groups (e.g., -NO₂, -OCH₃) at the 3-phenyl position and analyze effects via UV-Vis spectroscopy (absorption maxima shifts) and cyclic voltammetry (redox potentials). Substituents alter π-conjugation and HOMO-LUMO gaps, impacting photophysical and catalytic applications .

Q. How should researchers address contradictions in reported yields for halogenated cinnoline derivatives?

- Methodology : Discrepancies in yields (e.g., 86% for bromo vs. 41% for chloro derivatives) may arise from differences in acid strength (HBr vs. HCl) or side reactions (e.g., over-oxidation). Systematic kinetic studies and in situ monitoring (e.g., HPLC) can identify optimal conditions and competing pathways .

Q. What strategies enable the synthesis of this compound derivatives for materials science applications?

- Methodology : Functionalize the bromine site via palladium-catalyzed cross-coupling to introduce aryl, alkenyl, or alkynyl groups. For example, coupling with boronic acids (e.g., 4-fluorophenylboronic acid) generates biaryl systems with tunable luminescence properties .

Methodological Considerations

-

Data Analysis : Tabulate reaction variables (temperature, acid concentration, time) against yields to identify optimal conditions. For example:

Halogen Source Temperature (°C) Time (min) Yield (%) 47% HBr −15 → 28 25 86 36% HCl −15 → 28 25 41 -

Contradiction Resolution : Replicate experiments under controlled conditions (e.g., inert atmosphere) to minimize side reactions. Use isotopic labeling (e.g., ⁸¹Br) to trace halogen incorporation pathways.

-

Safety Protocols : Handle brominated compounds in fume hoods due to potential lachrymatory effects. Use cold storage (0–6°C) for boronic acid intermediates to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.